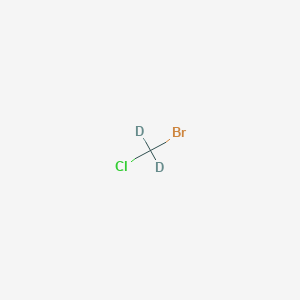

Bromochloromethane-d2

Overview

Description

Bromochloromethane-d2 (CD₂BrCl), a deuterated analog of bromochloromethane (CH₂BrCl), is a halogenated methane derivative where two hydrogen atoms are replaced by deuterium (D). Its molecular formula is CD₂BrCl, with a molecular weight of 133.38 g/mol (calculated from isotopic substitution) . The compound is primarily used as an internal standard or reference material in gas chromatography-mass spectrometry (GC-MS) due to its isotopic purity and stability, particularly in environmental and toxicological analyses .

Key physical properties include:

- Boiling Point: Similar to non-deuterated bromochloromethane (~68–70°C), with slight isotopic effects .

- Spectroscopic Data: Characteristic ions in MS are m/z 51 (primary) and 131 (secondary), aiding in analytical identification .

- Isotopic Purity: Typically available at 99.5–99.8+ atom % D, ensuring minimal interference in quantitative analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloromethane-d2 can be synthesized through the halogenation of deuterated methane (CD4). The process involves the reaction of deuterated methane with bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction can be represented as: [ \text{CD}_4 + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{CD}_2\text{BrCl} + 2\text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated dichloromethane (CD2Cl2) as a starting material. The reaction with hydrogen bromide (HBr) in the presence of a catalyst such as aluminum trichloride (AlCl3) yields this compound: [ \text{CD}_2\text{Cl}_2 + \text{HBr} \rightarrow \text{CD}_2\text{BrCl} + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions: Bromochloromethane-d2 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form deuterated alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Major Products:

Substitution Reactions: Products include deuterated alcohols, ethers, or amines, depending on the nucleophile used.

Elimination Reactions: The major product is typically a deuterated alkene.

Scientific Research Applications

Chemistry

- Tracer Studies : Bromochloromethane-d2 is extensively used as a tracer in reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the behavior of molecules during chemical reactions, providing insights into reaction pathways and mechanisms.

- Isotope Effects : The isotope effect due to the presence of deuterium alters reaction kinetics, making it a crucial tool for studying the rates of chemical reactions and the stability of intermediates. This can lead to a deeper understanding of fundamental chemical processes.

Biology

- Metabolic Studies : In biological research, bromochloromethane-d2 serves as a probe to trace the incorporation and transformation of deuterium-labeled compounds in metabolic pathways. This application is particularly useful in understanding metabolic flux and dynamics within living organisms.

- Microbial Interactions : Studies have shown that bromochloromethane-d2 can influence microbial communities and fermentation processes, such as methane production in ruminants. Its effects on microbial metabolism are significant for ecological and agricultural research.

Medicine

- Pharmacokinetics : In pharmacological studies, bromochloromethane-d2 is utilized to investigate the absorption, distribution, metabolism, and excretion (ADME) of deuterium-labeled drugs. This helps in understanding how drugs behave in biological systems and can aid in drug development.

- Toxicological Studies : Research has indicated that this compound may have toxic effects on various biological systems. Its interactions with enzymes and proteins can provide valuable information on potential risks associated with exposure to halogenated compounds.

Industrial Applications

- Synthesis of Deuterated Compounds : Bromochloromethane-d2 is employed in the synthesis of deuterium-labeled intermediates for pharmaceuticals and fine chemicals. The ability to create labeled compounds is essential for various analytical techniques, including NMR spectroscopy.

Mechanism of Action

The mechanism of action of bromochloromethane-d2 involves its participation in chemical reactions where the deuterium atoms play a crucial role. The presence of deuterium affects the reaction kinetics due to the isotope effect, which can alter the rate of reaction and the stability of intermediates. This makes this compound a valuable tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Bromochloromethane (CH₂BrCl)

- Molecular Weight : 129.38 g/mol (vs. 133.38 g/mol for CD₂BrCl) .

- In contrast, CD₂BrCl is reserved for analytical applications .

- Toxicity: Acute exposure risks include central nervous system depression and hepatotoxicity.

Bromodichloromethane (CHBrCl₂)

- Molecular Weight : 163.83 g/mol .

- Physical Properties : Boiling point ~90°C, higher than CD₂BrCl due to increased halogenation .

- Toxicity: Classified as a probable human carcinogen (EPA). Acute non-cancer health-based value (nHBV) is 400 µg/L, derived from a reference dose of 0.073 mg/kg-day .

- Analytical Use : Unlike CD₂BrCl, CHBrCl₂ is a regulated disinfection byproduct in water, requiring monitoring under EPA methods .

Dichloromethane-d2 (CD₂Cl₂)

- Molecular Weight : 87.95 g/mol .

- Applications : Widely used as a deuterated solvent in NMR spectroscopy. CD₂BrCl, however, serves niche roles in GC-MS due to its bromine/chlorine signature .

- Stability : CD₂Cl₂ exhibits similar chemical inertness to CD₂BrCl but lacks bromine’s electron-capture detection advantages .

Dibromodichloromethane (CBr₂Cl₂)

- Molecular Weight : 242.72 g/mol .

- Structure : Fully halogenated (two Br, two Cl) vs. CD₂BrCl’s single Br and Cl. This increases its molecular weight and boiling point (~120–130°C) .

Dibromomethane-d2 (CD₂Br₂)

- Molecular Weight : 175.85 g/mol .

- Applications : Used in isotopic labeling studies. CD₂BrCl offers distinct halogen ratios for multiplexed detection in environmental samples .

Data Tables

Table 1. Physicochemical Properties

Table 2. Toxicological Comparison

Research Findings

- Analytical Utility : CD₂BrCl’s isotopic purity minimizes matrix interference in GC-MS, achieving detection limits as low as 100 pg/mL in marine samples .

- Environmental Persistence: Brominated methanes (e.g., CHBrCl₂) show higher environmental persistence than chlorinated analogs, but deuterated forms like CD₂BrCl degrade similarly to non-deuterated versions .

- Thermodynamic Stability : Deuterated compounds exhibit marginally higher bond dissociation energies due to isotopic mass effects, though this has minimal practical impact in most applications .

Biological Activity

Bromochloromethane-d2 (BCM-d2), a deuterated analog of bromochloromethane, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BCM-d2, including its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a halogenated compound with the molecular formula and a molecular weight of approximately 142.4 g/mol. The deuteration (substitution of hydrogen with deuterium) alters its isotopic composition, which can influence its reactivity and biological interactions.

1. Cellular Effects

BCM-d2 has been studied for its effects on various cellular processes:

2. Interaction with Biological Molecules

BCM-d2 may interact with proteins and enzymes within cells, potentially inhibiting or enhancing their activity:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in metabolic pathways, which could lead to altered cellular metabolism and proliferation rates .

- Protein Binding : The halogen atoms in BCM-d2 may facilitate binding to proteins, affecting their function and stability.

Table 1: Summary of Biological Activities of this compound

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Cytotoxicity | Induced apoptosis in breast cancer cell lines |

| Study B | Antimicrobial | Inhibited growth of E. coli at specific concentrations |

| Study C | Enzyme Interaction | Inhibited enzyme activity related to metabolic pathways |

Case Study Highlights

- Cytotoxicity in Cancer Research : A study demonstrated that BCM-d2 could induce cell cycle arrest and apoptosis in various cancer cell lines. This was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress .

- Antimicrobial Properties : Another investigation revealed that BCM-d2 exhibited significant antibacterial activity against gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Toxicological Considerations

While exploring the biological activities of BCM-d2, it is crucial to consider its toxicological profile:

- Carcinogenic Potential : Some halogenated compounds have been associated with carcinogenic effects in animal models. Long-term exposure studies are necessary to evaluate the safety profile of BCM-d2 comprehensively .

- Environmental Impact : As a volatile organic compound (VOC), BCM-d2's environmental persistence and potential bioaccumulation raise concerns regarding its ecological impact.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bromochloromethane-d2 in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves isotopic exchange or deuteration of the protiated analog. Researchers must ensure high isotopic purity (>99.5 atom % D) by using deuterium-enriched reagents and controlled reaction conditions. Post-synthesis purification via fractional distillation or preparative chromatography is critical to remove isotopic impurities. Storage under inert atmospheres (e.g., argon) in amber glass vials minimizes photodegradation and isotopic exchange with ambient moisture .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral markers indicate successful deuteration?

Methodological Answer:

- NMR : The absence of a proton signal at ~3.5 ppm (CH2 group in protiated form) and replacement with a quintet (²H splitting) confirms deuteration. ¹³C-NMR shows a slight upfield shift (~0.2 ppm) for the deuterated carbon .

- IR Spectroscopy : The C-D stretching vibration appears at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2900–3100 cm⁻¹). Compare with reference spectra for isotopic verification .

- Mass Spectrometry : Look for a molecular ion peak at m/z 132 (M⁺ for C¹H²D²BrCl) and fragment ions consistent with deuterium substitution (e.g., loss of DBr or DCl) .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Methodological Answer:

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential volatility and toxicity.

- Store in sealed, light-resistant containers at –20°C to prevent degradation.

- Monitor airborne concentrations using gas detectors calibrated for halogenated compounds, adhering to OSHA exposure limits (e.g., <50 ppm) .

Advanced Research Questions

Q. How does deuteration influence kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer: Deuteration alters reaction rates due to differences in zero-point energy between C-H and C-D bonds. For example, in SN2 reactions, primary KIEs (k_H/k_D > 1) indicate bond cleavage in the rate-determining step. Measure rate constants (k_H and k_D) via stopped-flow kinetics or isotopic competition experiments. Compare activation parameters (ΔH‡, ΔS‡) using Arrhenius plots to distinguish between tunneling effects and classical KIEs .

Q. In mechanistic studies, how can this compound serve as a probe for isotopic labeling?

Methodological Answer: Use this compound as a deuterium source in radical or nucleophilic substitution reactions. For instance, in photochemical bromination, track deuterium incorporation into products via MS or NMR. Isotopic labeling can distinguish between competing pathways (e.g., intra- vs. intermolecular hydrogen abstraction) .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound?

Methodological Answer:

- Purity Assessment : Verify isotopic and chemical purity using GC-MS and elemental analysis. Contaminants like residual solvents or protiated analogs skew measurements .

- Standardized Protocols : Replicate experiments under controlled conditions (temperature, humidity) using certified reference materials. Compare data with computational models (e.g., QSPR-predicted vapor pressures) to identify outliers .

Q. How can this compound be optimized as an internal standard in GC-MS quantification?

Methodological Answer:

- Prepare calibration curves using gravimetrically prepared solutions (e.g., 0.1–100 µg/mL in methanol). Ensure deuterated and protiated analogs co-elute but are distinguishable via unique fragment ions (e.g., m/z 132 vs. 130).

- Validate method precision (%RSD < 5%) and accuracy (recovery 95–105%) against matrix-matched samples. Correct for deuterium loss during ionization using isotopic correction factors .

Q. Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing isotopic distribution data in this compound studies?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to spectral datasets (NMR, IR) to identify isotopic clustering. Use Bayesian regression to model uncertainties in deuteration efficiency measurements. For reproducibility, report confidence intervals (95% CI) and effect sizes in kinetic studies .

Q. How should researchers design experiments to study environmental degradation pathways of this compound?

Methodological Answer: Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled reactors. Track deuterium retention via LC-HRMS to differentiate abiotic (e.g., hydrolysis) vs. biotic degradation. Pair with stable isotope probing (SIP) to identify microbial consortia involved in degradation .

Properties

IUPAC Name |

bromo-chloro-dideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOXNPPZZKNXOV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-74-4 | |

| Record name | Methane-d2, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3149-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.